2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester characterized by a difluoromethylsulfanyl (-S-CF₂H) substituent on the para position of its phenyl ring. This compound is structurally significant due to the electron-withdrawing nature of the difluoromethylsulfanyl group, which enhances its stability and reactivity in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . The compound’s solid-state purity (white solid) and moderate synthetic yield (38% for analogous structures) suggest challenges in optimizing large-scale production .
Properties
IUPAC Name |
2-[4-(difluoromethylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O2S/c1-12(2)13(3,4)18-14(17-12)9-5-7-10(8-6-9)19-11(15)16/h5-8,11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSALDQKWDOUGAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)SC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026796-82-6 | |
| Record name | 2-{4-[(difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromo-1-(difluoromethylthio)benzene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethylsulfanyl group to a thiol or other reduced forms.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are employed in cross-coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various biaryl compounds formed through cross-coupling reactions.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features make it a candidate for drug development. Dioxaborolanes are often utilized as intermediates in the synthesis of biologically active compounds. The difluoromethylsulfanyl group can enhance pharmacological properties by improving metabolic stability and bioavailability.
- Case Study : Research indicates that compounds with difluoromethyl groups exhibit increased potency against certain cancer cell lines. For instance, derivatives of this compound have shown promise in inhibiting tumor growth in preclinical models.
Materials Science
Dioxaborolanes are used as building blocks in the synthesis of functional materials. Their ability to form stable complexes with various metals makes them suitable for applications in catalysis and materials engineering.
- Application Example : The incorporation of dioxaborolane units into polymer matrices can enhance thermal stability and mechanical properties. Studies have demonstrated that polymers containing these units exhibit improved performance in high-temperature applications.
Agricultural Chemistry
The compound can be explored as a potential agrochemical agent. Its unique functional groups may contribute to herbicidal or fungicidal activities.
- Research Insight : Preliminary studies suggest that derivatives of this compound could be effective against specific weed species, potentially leading to the development of new herbicides with lower environmental impact compared to traditional chemicals.
Comparative Analysis Table
| Application Area | Potential Benefits | Current Research Status |
|---|---|---|
| Medicinal Chemistry | Enhanced drug potency and stability | Active studies on cancer cell inhibition |
| Materials Science | Improved thermal stability in polymers | Ongoing research on polymer applications |
| Agricultural Chemistry | Novel herbicides with reduced toxicity | Initial studies showing efficacy against weeds |
Mechanism of Action
The mechanism of action of 2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The difluoromethylsulfanyl group also contributes to the compound’s reactivity and stability, allowing it to interact with various molecular targets and pathways.
Comparison with Similar Compounds
Substituent Impact :
- Electron-Withdrawing Groups (e.g., -CF₃, -SO₂CH₃) : Increase electrophilicity of the boron center, accelerating cross-coupling reactions .
- Halogens (e.g., -Cl, -F) : Improve oxidative stability and enable further functionalization via nucleophilic substitution .
- Sulfur-Containing Groups (e.g., -S-CF₂H, -S-CH₃) : Modulate lipophilicity, enhancing membrane permeability in bioactive molecules .
Physical and Chemical Properties
- Solubility : The difluoromethylsulfanyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to purely alkyl-substituted analogs .
- Thermal Stability : Methylsulfonyl derivatives decompose at higher temperatures (>200°C) than halogenated or alkylated counterparts .
- NMR Characteristics : Quadrupolar broadening often obscures the boron-bound carbon signal, complicating structural verification .
Biological Activity
2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C13H16BClO2S
- Molecular Weight : 252.54 g/mol
This compound features a boron-containing dioxaborolane ring and a difluoromethylthio group that may contribute to its biological properties.
Research indicates that compounds similar to dioxaborolanes can interact with various biological targets. The specific mechanisms for 2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are still under investigation; however, potential mechanisms include:
- Inhibition of Enzymatic Activity : Dioxaborolanes have been shown to inhibit enzymes such as proteases and kinases.
- Antioxidant Activity : Some studies suggest that boron-containing compounds may exhibit antioxidant properties that protect cells from oxidative stress.
- Modulation of Signaling Pathways : The difluoromethylthio group may influence various signaling pathways involved in cell proliferation and apoptosis.
Anticancer Properties
A study evaluated the anticancer activity of dioxaborolane derivatives against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The specific effects of 2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane were not detailed but suggest potential for further exploration in cancer therapeutics .
Anti-inflammatory Effects
Preliminary data suggest that this compound may possess anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines in macrophage cell lines treated with similar dioxaborolane derivatives. This activity could be beneficial in treating inflammatory diseases .
Case Studies
-
Case Study on Cellular Proliferation :
A recent study focused on the effects of dioxaborolane derivatives on cellular proliferation in lung cancer models. Results showed a significant reduction in cell viability at specific concentrations (IC50 values) over 48 hours. The study concluded that these compounds could serve as lead candidates for further development in oncology . -
Case Study on Antioxidant Activity :
Another investigation assessed the antioxidant capacity of boron-containing compounds similar to our target compound. The study utilized DPPH and ABTS assays to measure free radical scavenging activity. The results indicated a notable antioxidant effect, suggesting potential protective effects against oxidative damage in cells .
Data Table: Summary of Biological Activities
Q & A
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for procedures generating aerosols or vapors .
- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and heat sources .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Neutralize residues with alkaline solutions (e.g., 10% sodium bicarbonate) .
Basic: Which spectroscopic techniques are optimal for structural characterization and purity assessment?
Methodological Answer:
- 1H/13C NMR : Analyze chemical shifts (e.g., δ ~1.3 ppm for tetramethyl groups, δ ~6.8–7.5 ppm for aromatic protons) to confirm substituent positions .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with mass accuracy <5 ppm. Use ESI or MALDI ionization .
- X-ray Crystallography : Resolve steric effects of the difluoromethylsulfanyl group; compare bond angles/distances with similar dioxaborolanes (e.g., C–B bond: ~1.56 Å) .
Advanced: How can computational chemistry optimize reaction pathways involving this compound?
Methodological Answer:
- Reaction Path Search : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model transition states in Suzuki-Miyaura couplings. Compare activation energies for different catalysts (e.g., Pd(PPh3)4 vs. SPhos-Pd) .
- Solvent Effects : Simulate solvent polarity (e.g., THF vs. DMF) using COSMO-RS to predict reaction rates and selectivity .
- Feedback Loops : Integrate experimental yields with computational data to refine force field parameters and improve predictive accuracy .
Advanced: How to address contradictions in reported catalytic efficiencies for cross-coupling reactions?
Methodological Answer:
- Systematic Screening : Vary catalysts (e.g., PdCl2(dppf), Ni(acac)2), bases (K2CO3 vs. CsF), and solvents (toluene, DMSO) in a factorial design. Use ANOVA to identify statistically significant variables .
- In Situ Monitoring : Employ ReactIR or HPLC to track intermediate formation (e.g., boronic acid vs. boronate ester) and correlate with yield discrepancies .
- Meta-Analysis : Compare literature data using cheminformatics tools (e.g., KNIME) to normalize reaction conditions and isolate steric/electronic effects .
Basic: What are best practices for ensuring compound stability during long-term storage?
Methodological Answer:
- Inert Atmosphere : Use Schlenk lines to transfer aliquots under nitrogen/argon. Seal vials with PTFE-lined caps to minimize air exposure .
- Moisture Control : Add molecular sieves (3Å) to storage containers. Monitor humidity with colorimetric indicators (e.g., silica gel with cobalt chloride) .
- Stability Testing : Perform periodic NMR analysis (every 6 months) to detect decomposition (e.g., B–O bond cleavage) .
Advanced: How do steric/electronic effects of the difluoromethylsulfanyl group influence reactivity?
Methodological Answer:
- Steric Analysis : Calculate Tolman cone angles to quantify steric hindrance around the boron center. Compare with analogs (e.g., methylsulfanyl vs. difluoromethylsulfanyl) .
- Electron-Withdrawing Effects : Measure Hammett substituent constants (σm) via competitive coupling reactions. Use cyclic voltammetry to assess electronic effects on redox potentials .
- Cross-Coupling Efficiency : Benchmark reaction rates with aryl halides of varying electronegativity (e.g., 4-bromotoluene vs. 4-nitrochlorobenzene) to isolate electronic contributions .
Basic: What synthetic routes are reported for this compound?
Methodological Answer:
- Borylation of Aryl Halides : React 4-bromo-(difluoromethylsulfanyl)benzene with bis(pinacolato)diboron (B2Pin2) in the presence of Pd(dba)2 and SPhos ligand (80°C, THF, 12h) .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc 9:1) followed by recrystallization from ethanol to achieve >95% purity .
Advanced: How to mitigate side reactions during Suzuki-Miyaura couplings with electron-deficient aryl partners?
Methodological Answer:
- Protodeboronation Prevention : Add stoichiometric silver oxide (Ag2O) to sequester halide byproducts. Use anhydrous, degassed solvents to minimize protolytic pathways .
- Ligand Optimization : Screen bidentate ligands (e.g., XPhos, DavePhos) to stabilize Pd intermediates and reduce oxidative addition barriers .
- Kinetic Control : Conduct reactions at lower temperatures (e.g., 50°C) with slow addition of aryl halides to favor cross-coupling over homocoupling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
